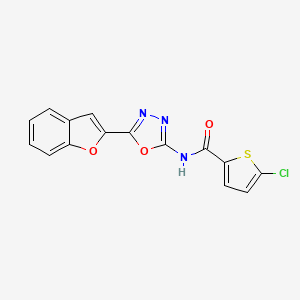

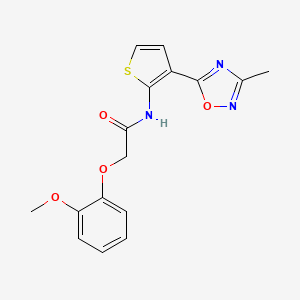

2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide" is a structurally complex molecule that is likely to have been synthesized for its potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with methoxyphenoxy and oxadiazole moieties have been synthesized and evaluated for various biological activities, including antimicrobial, hypoglycemic, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of an intermediate such as 2-(4-formyl-2-methoxyphenoxy) acetic acid, followed by cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to yield 1,3,4-thiadiazole derivatives . Another approach involves the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives using conventional, mild reaction conditions . These methods suggest that the synthesis of the compound would also involve careful selection of starting materials and reagents, as well as controlled reaction conditions to ensure the formation of the desired product.

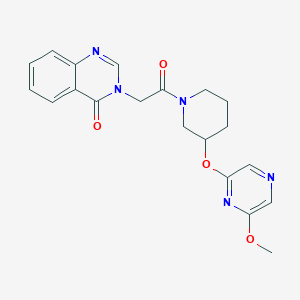

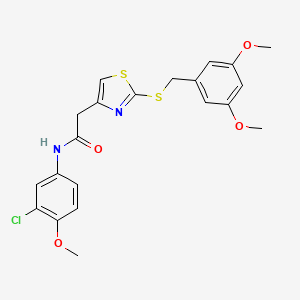

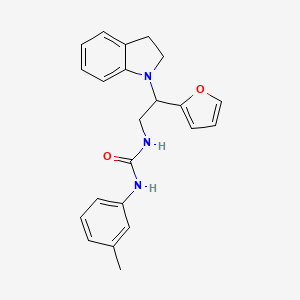

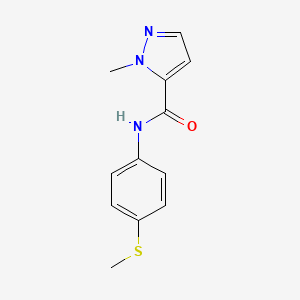

Molecular Structure Analysis

The molecular structure of related compounds shows that the oxadiazole ring can form dihedral angles with adjacent phenyl rings, influencing the overall three-dimensional shape of the molecule . This spatial arrangement can be crucial for the interaction of the compound with biological targets, affecting its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds indicate that the functional groups present in the molecule, such as the oxadiazole ring and the methoxy group, are key in the cyclization and substitution reactions that lead to the formation of the final product . These reactions are likely to be sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group and the oxadiazole ring could affect the compound's solubility, boiling point, and melting point. The electronic distribution within the molecule could also influence its reactivity and interaction with other molecules, which is important for its potential use as a biological agent .

Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Research into derivatives of 1,3,4-oxadiazole, a core structure related to 2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide, has highlighted their potential as cytotoxic and antimicrobial agents. Specifically, compounds incorporating the 1,3,4-oxadiazole ring have been synthesized and shown to possess significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Furthermore, these compounds have demonstrated antiproliferative activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, indicating their promise as chemotherapeutic agents. Compound 7c, featuring the 1,3,4-oxadiazole ring and a 6-methoxy benzothiazole moiety, exhibited the highest inhibitory activity against these tumor cell lines without adversely affecting a healthy cell line (NIH/3T3), suggesting a desirable therapeutic window (Kaya et al., 2017).

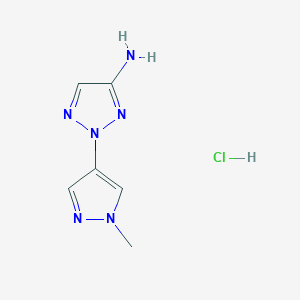

Antioxidant, Analgesic, and Anti-inflammatory Potential

Further exploration into the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives has been conducted with an emphasis on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involved computational and pharmacological evaluations, revealing that certain derivatives exhibit moderate inhibitory effects across various assays, including binding affinity for COX-2 and 5-LOX. This correlation suggests their significant analgesic and anti-inflammatory effects, alongside notable antioxidant potential, thereby underscoring the versatile therapeutic capabilities of these compounds (Faheem, 2018).

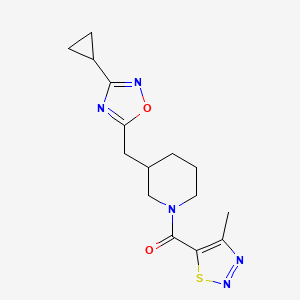

Anticancer and Inhibitory Activity Against Human Lung Cancer Cell Lines

Research into 1,3,4-oxadiazole derivatives has also included the design, synthesis, and evaluation of these compounds as inhibitors of the Collapsin Response Mediator Protein 1 (CRMP 1) in the context of small lung cancer treatment. These studies have yielded derivatives with considerable inhibition of cell growth, comparable in potency to Bevacizumab, a standard treatment, highlighting the potential of these compounds in anticancer therapy (Panchal et al., 2020).

Hypoglycemic Activity

In the realm of metabolic disorders, novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives have been synthesized and tested for their hypoglycemic activity in animal models. These derivatives demonstrated significant activity, presenting a new avenue for the treatment of conditions such as diabetes (Nikaljea et al., 2012).

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-10-17-15(23-19-10)11-7-8-24-16(11)18-14(20)9-22-13-6-4-3-5-12(13)21-2/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDBKJYWCXAFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)

![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)